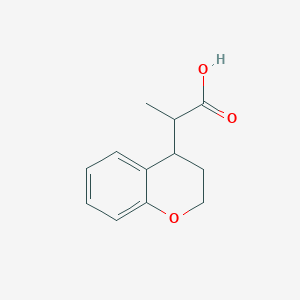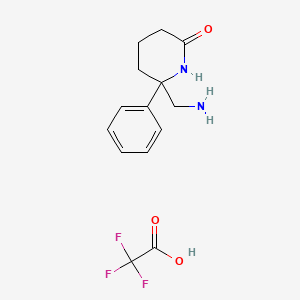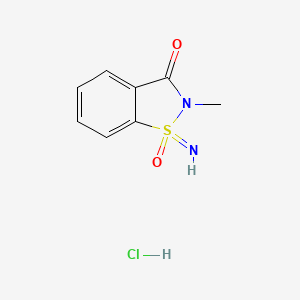![molecular formula C16H15FN2OS B13582093 [(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached to the benzothiazole ring through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, inflammation, and metabolic disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine involves the inhibition of specific enzymes and pathways involved in disease development and progression. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylbenzothiazole: Another benzothiazole derivative with similar structural features but different substituents.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: A compound with a fluorophenyl group and a benzoic acid moiety, exhibiting similar biological activities.
Indole Derivatives: Compounds containing an indole nucleus, which share some biological activities with benzothiazole derivatives.
Uniqueness
[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine is unique due to its specific combination of a fluorophenyl group and a methoxybenzothiazolyl group. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C16H15FN2OS |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-N-[(2-methoxy-1,3-benzothiazol-6-yl)methyl]methanamine |
InChI |
InChI=1S/C16H15FN2OS/c1-20-16-19-14-7-4-12(8-15(14)21-16)10-18-9-11-2-5-13(17)6-3-11/h2-8,18H,9-10H2,1H3 |
Clave InChI |
ROHTWJJLLNZFPN-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(S1)C=C(C=C2)CNCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B13582011.png)
![2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)




![[4-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13582032.png)
![rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropyl]methanamine](/img/structure/B13582041.png)



![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)

